molecular formula C8H11NO4 B070809 Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) CAS No. 186462-44-2

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)

Cat. No. B070809
M. Wt: 185.18 g/mol
InChI Key: VTAARTQTOOYTES-KALNXVOASA-N
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Description

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) is a chemical compound that has shown potential in scientific research applications.

Mechanism Of Action

The exact mechanism of action of Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) is not fully understood. However, it has been suggested that it works by modulating neurotransmitter systems in the brain, including dopamine and glutamate.

Biochemical And Physiological Effects

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) has been shown to have several biochemical and physiological effects. It can increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. It also has antioxidant properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) in lab experiments is its neuroprotective properties. It can help to prevent damage to neurons and enhance cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI). One area of focus could be on understanding the mechanism of action in more detail. Another direction could be to explore its potential in treating other neurological disorders, such as depression and anxiety. Additionally, research could be done to optimize the synthesis method to make it more efficient and cost-effective.
Conclusion:
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) is a chemical compound that has shown potential in scientific research applications. Its neuroprotective properties and ability to enhance cognitive function make it a promising candidate for treating several neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential in other areas.

Synthesis Methods

The synthesis of Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) involves a multistep process that includes the use of various reagents and catalysts. The exact method of synthesis is beyond the scope of this paper, but it has been reported in several scientific journals.

Scientific Research Applications

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) has been studied for its potential in treating several diseases, including Alzheimer's, Parkinson's, and schizophrenia. It has been shown to have neuroprotective properties and can enhance cognitive function.

properties

CAS RN

186462-44-2

Product Name

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

(1S,2R,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8+/m0/s1

InChI Key

VTAARTQTOOYTES-KALNXVOASA-N

Isomeric SMILES

C1C[C@@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N

SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

synonyms

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)- (9CI)

Origin of Product

United States

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